molecular formula C11H18O4 B582868 2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) CAS No. 148217-20-3

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI)

Cat. No.: B582868
CAS No.: 148217-20-3
M. Wt: 214.261
InChI Key: YSVDWVRJBTWKQZ-UHFFFAOYSA-N
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Description

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a cyclopentane and a furan ring, with additional functional groups such as an ethoxy group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentane ring.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction, often involving an intramolecular condensation.

    Functional Group Modifications: The ethoxy group and acetate ester are introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups such as the ethoxy group or acetate ester.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-Cyclopenta[b]furan-5-ol,2-methoxyhexahydro-,acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of 2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

148217-20-3

Molecular Formula

C11H18O4

Molecular Weight

214.261

IUPAC Name

(2-ethoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl) acetate

InChI

InChI=1S/C11H18O4/c1-3-13-11-5-8-4-9(14-7(2)12)6-10(8)15-11/h8-11H,3-6H2,1-2H3

InChI Key

YSVDWVRJBTWKQZ-UHFFFAOYSA-N

SMILES

CCOC1CC2CC(CC2O1)OC(=O)C

Synonyms

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI)

Origin of Product

United States

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